
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, chloro, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the addition of benzoyl chloride and subsequent cyclization under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group, in particular, can enhance its antimicrobial properties compared to similar compounds without this substituent .
Properties
CAS No. |
63156-16-1 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-benzoyl-4-chloro-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-12(13,11(17)15(2)14-8)10(16)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
XALJAXVMKNRXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(C(=O)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)
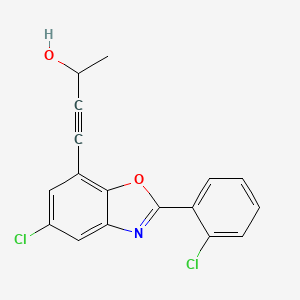

![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)

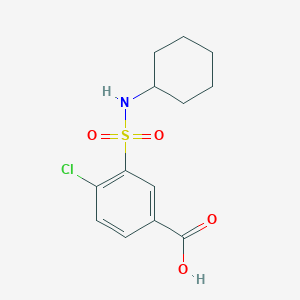
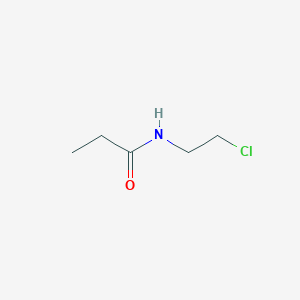
![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)

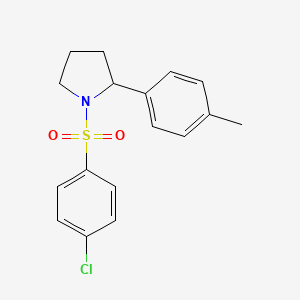

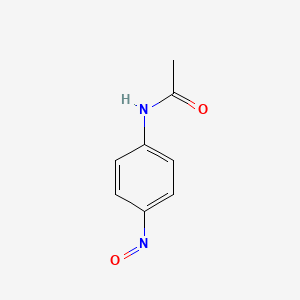
![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)

